Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core, which is a nitrogen-containing bridged bicyclic structure. The molecule is functionalized with a benzyl ester group at the 8-position and a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. This dual functionalization makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting G protein-coupled receptors (GPCRs) or kinases .
The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic steps, while the benzyl ester can be selectively cleaved under hydrogenolysis conditions. The compound’s stereochemical configuration (endo/exo) significantly impacts its reactivity and biological activity, as observed in related derivatives .
Properties
IUPAC Name |
benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-20(2,3)26-18(23)21-15-11-16-9-10-17(12-15)22(16)19(24)25-13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMNIQREKSUHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC(C1)N2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101119714 | |
| Record name | Phenylmethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287114-26-5 | |
| Record name | Phenylmethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287114-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the reaction of benzyl bromide with 8-Boc-3,8-diazabicyclo[3.2.1]octane in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction scheme can be summarized as follows:
Starting Materials: Benzyl bromide and 8-Boc-3,8-diazabicyclo[3.2.1]octane.
Reagents: Triethylamine.
Conditions: The reaction is typically conducted at room temperature with stirring for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups using appropriate reagents.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups onto the benzyl moiety.
Scientific Research Applications
Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The Boc protecting group provides stability to the compound, allowing it to participate in various biochemical pathways. Upon deprotection, the free amine can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Key Observations:
- Boc vs. Benzyl Groups: The Boc-protected amine in the target compound offers better stability compared to benzyl-protected analogues like 8-benzyl-3-aminotropane, which require harsher deprotection conditions .
- Steric and Electronic Effects: Substituents like bromopyrazole or cyanomethyl alter steric bulk and electronic properties, influencing binding affinity to targets such as CXCR2 or Ras proteins .
- Synthetic Yields : Derivatives with bulkier substituents (e.g., pyrimido[5,4-b][1,4]oxazine) exhibit lower yields (45–52%) due to steric hindrance during cyclization, while simpler analogues (e.g., tert-butyl 3-hydroxy) are synthesized more efficiently .
Physicochemical Properties
| Property | Target Compound | Benzyl 3-oxo Analogue | tert-Butyl 3-Hydroxy |
|---|---|---|---|
| LogP (calculated) | 3.2 | 2.8 | 1.9 |
| Aqueous Solubility (mg/mL) | <0.1 | 0.5 | 2.3 |
| Thermal Stability (°C) | 180–200 (decomposition) | 160–180 | >200 |
The Boc group increases lipophilicity (LogP = 3.2) compared to hydroxylated analogues, making the target compound more membrane-permeable but less water-soluble .
Biological Activity
Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered attention for their potential biological activities, particularly in the field of pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₆H₁₉N₂O₄
- Molecular Weight : 305.34 g/mol
The structural features include a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and an azabicyclo framework, which is crucial for its interaction with biological targets.
Research indicates that compounds like this compound may act as selective antagonists at various opioid receptors, particularly the kappa (κ) opioid receptor. The mechanism involves competitive inhibition, which can modulate pain pathways and offer therapeutic benefits in conditions like chronic pain and addiction.
Opioid Receptor Interaction
Studies have shown that derivatives of the 8-azabicyclo[3.2.1]octane structure exhibit potent activity as κ-opioid receptor antagonists. For instance, one study reported a series of analogs demonstrating high selectivity for κ receptors with IC₅₀ values in the nanomolar range (e.g., κ IC₅₀ = 20 nM) . These compounds were also effective in reversing κ-agonist induced diuresis in vivo, indicating their potential utility in clinical settings .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzamide moiety and linker configurations significantly influence receptor selectivity and potency. For example, altering the N-substitution to include cyclohexylurea moieties resulted in enhanced selectivity ratios (μ:κ and δ:κ) compared to earlier analogs .
| Compound | κ IC₅₀ (nM) | μ:κ Ratio | δ:κ Ratio |
|---|---|---|---|
| This compound | 20 | 36 | 415 |
| Analog 12 | 172 | 93 | >174 |
Case Studies
- Chronic Pain Management : A study explored the efficacy of κ-opioid receptor antagonists in managing chronic pain conditions, highlighting how these compounds can reduce opioid tolerance and dependence when used in conjunction with traditional opioids.
- Addiction Treatment : Another investigation focused on the potential of these compounds to mitigate withdrawal symptoms in opioid-dependent subjects, demonstrating a favorable profile for reducing cravings without eliciting significant side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
